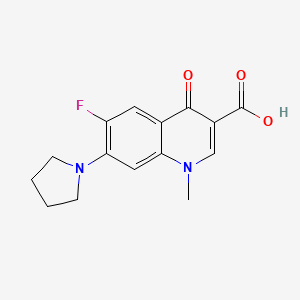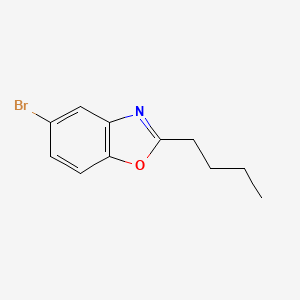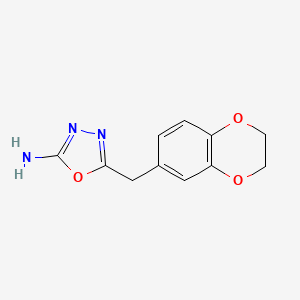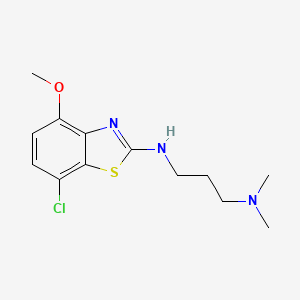
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles It features a pyrrole ring substituted with a 4-fluorobenzyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrrole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or by using a nitrile-forming reagent like trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-(4-Fluorobenzyl)-1H-pyrrole-2-amine.
Substitution: Various substituted fluorobenzyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorobenzyl)-1H-indole-2-carbonitrile
- 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide
- 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Uniqueness: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the pyrrole ring provides a versatile scaffold for further functionalization.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXNQNGJGDKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387435.png)



![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)
![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)



